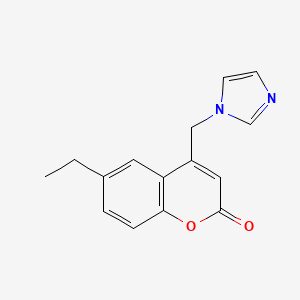

6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

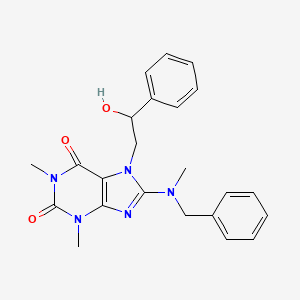

“6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one” is a compound that contains an imidazole ring and a chromen-2-one structure . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Molecular Structure Analysis

The molecular structure of “6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one” would include an imidazole ring attached to a chromen-2-one structure . Imidazole is a five-membered ring that contains two nitrogen atoms . Chromen-2-one is a structure that includes a benzene ring fused to a heterocyclic pyran ring .Applications De Recherche Scientifique

Synthesis Methodologies

Researchers have developed various synthesis methodologies for derivatives of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" and related compounds. For instance, Yu et al. (2014) described a regioselective synthesis method for 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives. This method involves reacting 4-chloro-3-formylcoumarin and HKAs in ethanol catalyzed by triethylamine, showcasing the protocol's advantages in terms of convenience, short reaction times, and green solvent use (Fuchao Yu et al., 2014). Similarly, Ghorbani et al. (2015) synthesized 2-amino-4H-chromene derivatives using an ionic liquid as a catalyst, demonstrating the protocol's efficiency and reusability (M. Ghorbani et al., 2015).

Catalytic Roles and Chemical Reactions

N-heterocyclic carbenes, which include imidazole derivatives, have been highlighted for their efficiency in catalyzing transesterification and acylation reactions. Grasa et al. (2003) demonstrated that imidazol-2-ylidenes can efficiently mediate the acylation of alcohols with enol acetates at room temperature (G. Grasa et al., 2003). This catalytic property underscores the potential applications of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" derivatives in synthesizing various organic compounds.

Potential Applications in Various Fields

The derivatives of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" exhibit potential applications in several areas, including materials science and medicinal chemistry. For example, Kenchappa et al. (2017) synthesized coumarin derivatives with potential antioxidant and antihyperglycemic properties, indicating their relevance in developing therapeutic agents (R. Kenchappa et al., 2017). Furthermore, the study by Sashidhara et al. (2016) on coumarin–imidazo[1,2-a]pyridine derivatives against cancer-induced osteoporosis illustrates the compound's significance in addressing complex health issues (K. Sashidhara et al., 2016).

Propriétés

IUPAC Name |

6-ethyl-4-(imidazol-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-11-3-4-14-13(7-11)12(8-15(18)19-14)9-17-6-5-16-10-17/h3-8,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERVDHZPPKWVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)